molecular formula C19H24N4O B2811824 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide CAS No. 2309732-56-5

1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide

Cat. No. B2811824
CAS RN: 2309732-56-5
M. Wt: 324.428
InChI Key: WHHLNMVYXDVWAU-UHFFFAOYSA-N
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Description

The compound “1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide” is a complex organic molecule that contains a pyridazine ring, a piperidine ring, and a carboxamide group . Pyridazine is a six-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and piperidine rings, along with the phenethyl and carboxamide groups. The presence of nitrogen in the rings would make them heterocyclic .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazine and piperidine rings, as well as the carbonyl in the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the carbonyl group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

PET Imaging Agent Synthesis

1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide has been investigated for its potential as a PET imaging agent. A study by Wang et al. (2018) describes the synthesis of a related compound, which could serve as a PET agent for imaging of IRAK4 enzyme in neuroinflammation. This research highlights the use of these compounds in diagnostic imaging, particularly in the context of neuroinflammatory diseases.

Synthesis and Structural Characterization

Several studies focus on the synthesis and structural characterization of compounds similar to 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide. For instance, Song (2007) details the improved synthesis of a structurally related compound, emphasizing the importance of these compounds in organic chemistry and pharmaceutical research (Song, 2007).

Biological Activity Exploration

Compounds with a structure similar to 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide have been explored for their biological activities. Research by Youssef et al. (2012) investigates the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess significant biological activities. This indicates the potential of such compounds in developing new therapeutics.

Kinase Inhibitor Development

The development of kinase inhibitors is another area where compounds like 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide are being researched. Liu et al. (2020) synthesized and evaluated novel compounds for their inhibitory activities against c-Met kinase, indicating their potential use in cancer treatment.

Antimicrobial Activity

Studies have also explored the antimicrobial activities of related compounds. Rajput & Sharma (2021) synthesized and characterized a series of compounds, demonstrating their potential as antimicrobial agents. This suggests the usefulness of such compounds in addressing bacterial and fungal infections.

Soluble Epoxide Hydrolase Inhibition

Another application is in the inhibition of soluble epoxide hydrolase. Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of this enzyme, highlighting the compound's potential in various disease models.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-9-10-18(22-21-15)23-13-5-8-17(14-23)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHLNMVYXDVWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide

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